N-dodecanoylsphinganine
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Overview
Description
N-dodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as dodecanoyl (lauroyl) . It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure . The compound has the molecular formula C30H61NO3 and is known for its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dodecanoylsphinganine can be synthesized through the acylation of sphinganine with dodecanoic acid . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and dodecanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-dodecanoylsphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to sphinganine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dodecanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields sphinganine.
Substitution: Results in various N-acylsphinganine derivatives.
Scientific Research Applications
N-dodecanoylsphinganine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and function.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
N-dodecanoylsphinganine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cell growth, differentiation, and apoptosis through its interaction with sphingolipid metabolic enzymes and receptors . The compound can modulate the activity of ceramide synthase, sphingomyelinase, and other key enzymes in the sphingolipid pathway .
Comparison with Similar Compounds
Similar Compounds
N-acylsphinganine: A general class of compounds where the acyl group can vary.
N-dodecanoyldihydrosphingosine: Another name for N-dodecanoylsphinganine.
N-lauroyldihydrosphingosine: Synonym for this compound.
Uniqueness
This compound is unique due to its specific acyl group (dodecanoyl), which imparts distinct biological properties compared to other N-acylsphinganines . Its role in cell signaling and apoptosis makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C30H61NO3 |
---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H61NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h28-29,32-33H,3-27H2,1-2H3,(H,31,34)/t28-,29+/m0/s1 |
InChI Key |
UHWYQXNZIBLESO-URLMMPGGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
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